molecular formula C15H15N7O2 B12336759 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid

3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid

Cat. No.: B12336759
M. Wt: 325.33 g/mol
InChI Key: FQMJGSUEGDGJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid is a compound known for its structural similarity to methotrexate, a well-known antifolate drug.

Preparation Methods

The synthesis of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with methylamine and benzoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to new compounds.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, leading to reduced cell proliferation. This mechanism is similar to that of methotrexate, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid offers unique structural features that may provide distinct advantages in specific applications .

Properties

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

3-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid

InChI

InChI=1S/C15H15N7O2/c1-22(10-4-2-3-8(5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)

InChI Key

FQMJGSUEGDGJPE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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